1-(4-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Alkylation: The benzimidazole core is then alkylated with 4-phenoxybutyl bromide in the presence of a base such as potassium carbonate to introduce the 4-phenoxybutyl group.
Formation of the Pyrrolidin-2-one Ring: The final step involves the cyclization of the intermediate with 4-methylphenylacetic acid under dehydrating conditions to form the pyrrolidin-2-one ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The aromatic rings and benzimidazole moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the benzimidazole ring, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce partially or fully reduced benzimidazole derivatives.
Scientific Research Applications
1-(4-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and potential biological activity.
Materials Science: Possible applications in the development of novel materials with specific electronic or photonic properties.
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor modulation, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one: can be compared with other benzimidazole derivatives and pyrrolidin-2-one compounds.
Benzimidazole Derivatives: Compounds like 2-(4-methylphenyl)-1H-benzimidazole and 1-(4-phenoxybutyl)-1H-benzimidazole.
Pyrrolidin-2-one Compounds: Compounds like 1-(4-methylphenyl)pyrrolidin-2-one and 4-(4-phenoxybutyl)pyrrolidin-2-one.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This combination of aromatic, benzimidazole, and pyrrolidin-2-one moieties provides a versatile scaffold for various applications.
Properties
Molecular Formula |
C28H29N3O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O2/c1-21-13-15-23(16-14-21)31-20-22(19-27(31)32)28-29-25-11-5-6-12-26(25)30(28)17-7-8-18-33-24-9-3-2-4-10-24/h2-6,9-16,22H,7-8,17-20H2,1H3 |
InChI Key |
YDCHEXCMVWXDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.